molecular formula C22H20O3S B11987364 3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione

3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione

Cat. No.: B11987364
M. Wt: 364.5 g/mol
InChI Key: MDRUOQCBDINKBJ-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione is a complex organic compound that features a benzofuran moiety fused with a chromene-thione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The chromene-thione structure can be introduced via a Friedel-Crafts reaction, followed by thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing side products, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro groups, hydroxyl groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or hydroxylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione is unique due to its combined benzofuran and chromene-thione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H20O3S

Molecular Weight

364.5 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propylchromene-4-thione

InChI

InChI=1S/C22H20O3S/c1-4-7-14-10-16-19(12-18(14)23-3)24-13(2)21(22(16)26)20-11-15-8-5-6-9-17(15)25-20/h5-6,8-12H,4,7H2,1-3H3

InChI Key

MDRUOQCBDINKBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=S)C3=CC4=CC=CC=C4O3)C

Origin of Product

United States

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